molecular formula C13H14N2O2 B8201022 3-Ethoxy-2-naphthohydrazide

3-Ethoxy-2-naphthohydrazide

Cat. No.: B8201022
M. Wt: 230.26 g/mol
InChI Key: GPWKNINGEPERNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-naphthohydrazide is an organic compound that belongs to the class of naphthohydrazides It is characterized by the presence of an ethoxy group attached to the naphthalene ring, which is further connected to a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-naphthohydrazide typically involves the reaction of 3-ethoxy-2-naphthoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-ethoxy-2-naphthoic acid+hydrazine hydrateThis compound+water\text{3-ethoxy-2-naphthoic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{water} 3-ethoxy-2-naphthoic acid+hydrazine hydrate→this compound+water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 3-ethoxy-2-naphthylamine.

    Substitution: Formation of various substituted naphthohydrazides.

Scientific Research Applications

3-Ethoxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-naphthohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The ethoxy group may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

    3-Hydroxy-2-naphthohydrazide: Similar structure but with a hydroxy group instead of an ethoxy group.

    2-Naphthohydrazide: Lacks the ethoxy group, leading to different chemical properties.

    3-Methoxy-2-naphthohydrazide: Contains a methoxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxy-2-naphthohydrazide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethoxynaphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-12-8-10-6-4-3-5-9(10)7-11(12)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWKNINGEPERNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.